Cas no 2229611-72-5 (tert-butyl N-{2-[5-(2-methylcyclopropyl)furan-2-yl]-1-oxopropan-2-yl}carbamate)
![tert-butyl N-{2-[5-(2-methylcyclopropyl)furan-2-yl]-1-oxopropan-2-yl}carbamate structure](https://ja.kuujia.com/scimg/cas/2229611-72-5x500.png)
tert-butyl N-{2-[5-(2-methylcyclopropyl)furan-2-yl]-1-oxopropan-2-yl}carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-1895746
- tert-butyl N-{2-[5-(2-methylcyclopropyl)furan-2-yl]-1-oxopropan-2-yl}carbamate
- 2229611-72-5
-
- インチ: 1S/C16H23NO4/c1-10-8-11(10)12-6-7-13(20-12)16(5,9-18)17-14(19)21-15(2,3)4/h6-7,9-11H,8H2,1-5H3,(H,17,19)
- InChIKey: HVJGZPPBWWJMQD-UHFFFAOYSA-N
- ほほえんだ: O1C(C(C=O)(C)NC(=O)OC(C)(C)C)=CC=C1C1CC1C
計算された属性
- せいみつぶんしりょう: 293.16270821g/mol
- どういたいしつりょう: 293.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 417
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 68.5Ų
tert-butyl N-{2-[5-(2-methylcyclopropyl)furan-2-yl]-1-oxopropan-2-yl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1895746-1.0g |
tert-butyl N-{2-[5-(2-methylcyclopropyl)furan-2-yl]-1-oxopropan-2-yl}carbamate |
2229611-72-5 | 1g |
$1599.0 | 2023-06-02 | ||
Enamine | EN300-1895746-0.25g |
tert-butyl N-{2-[5-(2-methylcyclopropyl)furan-2-yl]-1-oxopropan-2-yl}carbamate |
2229611-72-5 | 0.25g |
$1472.0 | 2023-06-02 | ||
Enamine | EN300-1895746-0.1g |
tert-butyl N-{2-[5-(2-methylcyclopropyl)furan-2-yl]-1-oxopropan-2-yl}carbamate |
2229611-72-5 | 0.1g |
$1408.0 | 2023-06-02 | ||
Enamine | EN300-1895746-2.5g |
tert-butyl N-{2-[5-(2-methylcyclopropyl)furan-2-yl]-1-oxopropan-2-yl}carbamate |
2229611-72-5 | 2.5g |
$3136.0 | 2023-06-02 | ||
Enamine | EN300-1895746-0.05g |
tert-butyl N-{2-[5-(2-methylcyclopropyl)furan-2-yl]-1-oxopropan-2-yl}carbamate |
2229611-72-5 | 0.05g |
$1344.0 | 2023-06-02 | ||
Enamine | EN300-1895746-0.5g |
tert-butyl N-{2-[5-(2-methylcyclopropyl)furan-2-yl]-1-oxopropan-2-yl}carbamate |
2229611-72-5 | 0.5g |
$1536.0 | 2023-06-02 | ||
Enamine | EN300-1895746-10.0g |
tert-butyl N-{2-[5-(2-methylcyclopropyl)furan-2-yl]-1-oxopropan-2-yl}carbamate |
2229611-72-5 | 10g |
$6882.0 | 2023-06-02 | ||
Enamine | EN300-1895746-5.0g |
tert-butyl N-{2-[5-(2-methylcyclopropyl)furan-2-yl]-1-oxopropan-2-yl}carbamate |
2229611-72-5 | 5g |
$4641.0 | 2023-06-02 |
tert-butyl N-{2-[5-(2-methylcyclopropyl)furan-2-yl]-1-oxopropan-2-yl}carbamate 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Saimeng Jin,Fergal P. Byrne,James H. Clark,Con Robert McElroy,Alex Quinn,James Sherwood,Andrew J. Hunt RSC Adv., 2021,11, 39412-39419
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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5. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
tert-butyl N-{2-[5-(2-methylcyclopropyl)furan-2-yl]-1-oxopropan-2-yl}carbamateに関する追加情報
tert-butyl N-{2-[5-(2-methylcyclopropyl)furan-2-yl]-1-oxopropan-2-yl}carbamate: A Comprehensive Overview
The compound tert-butyl N-{2-[5-(2-methylcyclopropyl)furan-2-yl]-1-oxopropan-2-yl}carbamate, with the CAS number NO2229611-72-5, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemicals. This compound is notable for its unique structural features, which include a tert-butyl carbamate group and a 5-(2-methylcyclopropyl)furan moiety. These structural elements contribute to its potential as a bioactive molecule with diverse applications.
Recent studies have highlighted the importance of furan-containing compounds in drug discovery, particularly due to their ability to interact with various biological targets. The presence of the 5-(2-methylcyclopropyl)furan group in this compound suggests that it may exhibit potent biological activity, such as anti-inflammatory or antifungal properties. Researchers have explored the synthesis of similar compounds, focusing on optimizing their pharmacokinetic profiles to enhance bioavailability and efficacy.
The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Key steps include the preparation of the furan derivative and its subsequent coupling with the tert-butyl carbamate group. This approach ensures high purity and structural integrity, which are critical for its intended applications. The use of mild reaction conditions and catalysts has been reported to improve yield and reduce side reactions, making this synthesis method both efficient and scalable.
In terms of applications, this compound has shown promise in the development of novel agrochemicals. Its ability to inhibit key enzymes involved in plant pathogenic processes makes it a potential candidate for fungicides or herbicides. Recent field trials have demonstrated its effectiveness in controlling fungal infections in crops, particularly in challenging environmental conditions. Furthermore, its low toxicity profile makes it an attractive option for sustainable agricultural practices.
The structural versatility of this compound also extends to its potential use in medicinal chemistry. The tert-butyl carbamate group is known for its stability and compatibility with various biological systems, making it suitable for drug delivery applications. Researchers have explored its use as a prodrug component, where it can be metabolized into active pharmacophores upon administration. This approach not only enhances drug efficacy but also minimizes adverse effects.
From a toxicological perspective, studies have shown that this compound exhibits low acute toxicity when administered at recommended doses. However, long-term exposure studies are still underway to fully assess its safety profile. Regulatory agencies have emphasized the need for comprehensive toxicokinetic data to ensure compliance with international standards for chemical safety.
In conclusion, tert-butyl N-{2-[5-(2-methylcyclopropyl)furan-2-yl]-1-oxopropan-2-yl}carbamate represents a significant advancement in the development of bioactive compounds with diverse applications. Its unique structure, coupled with recent research findings, positions it as a valuable tool in both medicinal and agricultural sectors. As ongoing studies continue to uncover its full potential, this compound is expected to play a pivotal role in addressing emerging challenges in these fields.
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